molecular formula C8H10BrN B1281310 3-Bromo-2,4-dimethylaniline CAS No. 66314-77-0

3-Bromo-2,4-dimethylaniline

Cat. No. B1281310
CAS RN: 66314-77-0
M. Wt: 200.08 g/mol
InChI Key: NOIVEHKDGBUHGJ-UHFFFAOYSA-N
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Patent
US08071609B2

Procedure details

2,6-Dimethyl-3-nitrobromo benzene (5.7 g, 0.025 mol) was dissolved in acetic acid (60 mL) and ethanol (60 mL). To this was added iron powder (5.6 g, 0.01 mol) in small portions and after the addition, it was refluxed for 2-3 h under nitrogen. An additional 2.8 g of iron powder was added and again refluxed for another 2 h. The mixture was filtered through celite and concentrated in vacuo. The residue was neutralized with sodium carbonate solution and repeatedly extracted (×3) with boiling ethyl acetate (50 mL each). Ethyl acetate was concentrated after drying over sodium sulfate to give a brown solid which was purified by chromatography on silica gel using 4% ethyl acetate in hexane to give a pale yellow solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([CH3:11])[C:3]=1[Br:12]>C(O)(=O)C.C(O)C.[Fe]>[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:11])[C:3]=1[Br:12]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CC1=C(C(=CC=C1[N+](=O)[O-])C)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5.6 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition, it
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2-3 h under nitrogen
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
again refluxed for another 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted (×3) with boiling ethyl acetate (50 mL each)
CONCENTRATION
Type
CONCENTRATION
Details
Ethyl acetate was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel using 4% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1N)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.